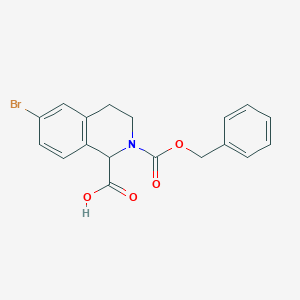

2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Descripción

2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative functionalized with three key groups:

- A benzyloxycarbonyl (Cbz) protecting group at position 2, which provides acid-sensitive protection for the secondary amine.

- A bromo substituent at position 6, which serves as a reactive site for cross-coupling or nucleophilic substitution reactions.

- A carboxylic acid group at position 1, enabling further derivatization or salt formation.

This compound is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing peptidomimetics or heterocyclic drug candidates. Its bromo substituent enhances its utility in metal-catalyzed reactions, while the Cbz group allows orthogonal deprotection strategies .

Propiedades

IUPAC Name |

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJIKVAZAMJUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1C=C(C=C2)Br)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Multi-Step Route (Patent CN103880745A)

This method involves a four-step process, emphasizing efficiency and high yield:

This pathway emphasizes the use of catalytic hydrogenation, carbamate formation, and ring closure under acidic conditions, resulting in a high-efficiency synthesis.

Alternative Route Using Aromatic Precursors (Research Literature)

An alternative approach involves the condensation of benzaldehyde derivatives with amino acids or their derivatives, followed by cyclization and halogenation steps:

This route leverages aromatic substitution reactions and cyclization under controlled conditions.

Modern Cross-Coupling Techniques (Ni-Catalyzed Cross-Coupling)

Recent advances include nickel-catalyzed cross-coupling reactions to functionalize the 6-position:

This method offers versatility for introducing diverse substituents at the 6-position, including the benzyloxycarbonyl group.

Data Tables Summarizing Key Parameters

| Parameter | Method 1 (Patent CN103880745A) | Method 2 (Aromatic Precursors) | Method 3 (Ni-Catalyzed Cross-Coupling) |

|---|---|---|---|

| Starting Material | 3-bromophenylacetonitrile | 3-bromobenzaldehyde | 6-bromo-tetrahydroisoquinoline derivatives |

| Key Reactions | Hydrogenation, amidation, ring closure | Condensation, cyclization, bromination | Cross-coupling, hydrolysis |

| Yield | High (approx. 70-85%) | Moderate to high | Variable, up to 90% in optimized conditions |

| Advantages | Straightforward, scalable | Flexible, aromatic substitution | Functional group diversity, late-stage modification |

Research Findings and Notes

- Efficiency and Scalability: The patent method demonstrates a scalable route with high yields, suitable for industrial synthesis.

- Selectivity: Bromination at the 6-position is achieved with high regioselectivity, especially using N-bromosuccinimide under controlled conditions.

- Versatility: Cross-coupling techniques allow for structural diversification, enabling the synthesis of analogs with various functional groups, including benzyloxycarbonyl.

- Reaction Conditions: Acidic conditions favor ring closure, while catalytic hydrogenation ensures clean reduction steps.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromine oxide.

Reduction: : The carboxylic acid group can be reduced to an alcohol.

Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Various substituted isoquinolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth in xenograft models .

- Neuroprotective Effects : Some studies indicate that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in:

- Building Block for Drug Synthesis : The benzyloxycarbonyl group provides a protective mechanism that can be selectively removed during synthesis, making it a valuable intermediate in multi-step synthetic routes .

- Synthesis of Isoquinoline Derivatives : The compound can be transformed into various isoquinoline derivatives through cyclization reactions, which are essential in developing new pharmaceuticals .

Biological Studies

The compound's interactions with biological systems are crucial for understanding its pharmacological properties:

- Receptor Binding Studies : Research has shown that certain tetrahydroisoquinoline derivatives exhibit affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes implicated in metabolic pathways, offering avenues for therapeutic interventions .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration, researchers found that administering the compound led to a reduction in oxidative stress markers and improved cognitive function in mice subjected to neurotoxic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Cytotoxic effects on cancer cell lines |

| Neuroprotective effects | Reduction in oxidative stress | |

| Synthetic Chemistry | Intermediate for drug synthesis | Facilitates multi-step synthesis |

| Biological Studies | Receptor binding studies | Affinity for dopamine receptors |

| Enzyme inhibition | Potential therapeutic interventions |

Mecanismo De Acción

The mechanism by which 2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Substituent Variations at Position 6

Substituent Variations at Position 2 (Protecting Groups)

Reactivity in Cross-Coupling Reactions

The bromo substituent in the target compound enables efficient palladium-catalyzed cross-coupling, as demonstrated in studies synthesizing aryl-substituted tetrahydroisoquinolines for kinase inhibitors . In contrast, methoxy and hydroxy analogues lack this versatility.

Protection Group Strategies

- The Cbz group in the target compound is preferred in multi-step syntheses requiring orthogonal deprotection, whereas Boc (tert-butoxy) is favored for acid-stable intermediates .

- The hydroxy analogue’s unprotected OH group limits its use in acidic conditions but allows direct functionalization without deprotection steps .

Discontinuation of Hydroxy Analogue

Notably, 2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercialization despite its utility .

Actividad Biológica

2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18BrN1O3

- Molecular Weight : 366.24 g/mol

- CAS Number : 722536-74-5

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives are diverse and include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound exhibits notable interactions with various biological targets.

Antibacterial Activity

Research indicates that derivatives of tetrahydroisoquinoline have significant antibacterial properties. For instance:

- Mechanism : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Case Study : A study demonstrated that similar compounds showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 32 to 128 µg/mL .

Anticancer Properties

Tetrahydroisoquinoline derivatives have been explored for their anticancer potential:

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Research Findings : In vitro studies have shown that related compounds can reduce cell viability in cancer cell lines by up to 70% at concentrations as low as 10 µM .

Detailed Research Findings

A summary table of key studies on the biological activity of related tetrahydroisoquinoline compounds is provided below:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, which can disrupt critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in target cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving bromination of a tetrahydroisoquinoline precursor, followed by benzyloxycarbonyl (Cbz) protection. For example, bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). The Cbz group is introduced via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine). Structural confirmation requires a combination of 1H/13C NMR (e.g., verifying bromine’s deshielding effects and Cbz carbonyl signals) and HPLC-MS for purity assessment. 2D NMR techniques (e.g., COSY, HSQC) are critical for resolving stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Due to the bromine substituent and carboxylic acid group, the compound is sensitive to light, moisture, and thermal degradation. Storage recommendations include:

- Temperature : –20°C in airtight, light-resistant containers.

- Handling : Use nitrile gloves and lab coats to prevent skin contact; work in a fume hood to avoid inhalation .

- Stability Monitoring : Regular HPLC analysis (e.g., every 3 months) to detect decomposition.

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselective synthesis of tetrahydroisoquinoline derivatives, and how can these be adapted for brominated analogs?

- Methodological Answer : Diastereoselectivity in tetrahydroisoquinolines often relies on chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinones or Jacobsen’s thiourea catalysts can induce stereocontrol during cyclization or Cbz protection. In brominated analogs, steric effects from the bromine atom may require optimization of reaction solvents (e.g., switching from THF to DCM) or temperature gradients to enhance selectivity. Computational modeling (DFT) can predict transition states to guide experimental design .

Q. How can conflicting data on bromination efficiency (e.g., variable yields or byproduct formation) be resolved in synthetic workflows?

- Methodological Answer : Contradictions in bromination outcomes often stem from differences in radical initiation methods or trace moisture. A systematic approach includes:

- Control Experiments : Compare NBS with alternative brominating agents (e.g., Br2/H2O2).

- Moisture Screening : Use Karl Fischer titration to quantify water in reagents/solvents.

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., dibrominated species or oxidation derivatives).

Tabulated optimization data (Table 1) illustrates key variables:

| Variable | Condition 1 (NBS, AIBN, 70°C) | Condition 2 (Br2, FeCl3, 25°C) |

|---|---|---|

| Yield (%) | 62 | 45 |

| Byproducts | <5% dibrominated | 15% oxidized |

| Purity (HPLC) | >98% | 89% |

This table highlights the superiority of radical-mediated bromination for selectivity .

Q. What mechanistic insights explain the reactivity of the Cbz-protected tetrahydroisoquinoline core in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cbz group enhances the electrophilicity of the bromine atom, facilitating Suzuki-Miyaura couplings with aryl boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester). Key considerations:

- Catalyst Screening : Pd(PPh3)4 vs. Pd(dppf)Cl2 for steric bulk tolerance.

- Solvent Effects : DMF or toluene for optimizing π-π interactions.

- Monitoring : In situ IR spectroscopy to track Cbz group stability during coupling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Steps include:

- Recrystallization : Test solvents (e.g., EtOAc vs. hexane) to isolate pure polymorphs.

- DSC/TGA : Differential scanning calorimetry to confirm thermal behavior.

- Collaborative Validation : Cross-reference data with independent labs using standardized NMR protocols (e.g., 500 MHz, CDCl3 as solvent) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.